Viaspan
Description
Properties
CAS No. |
306277-70-3 |
|---|---|
Molecular Formula |
C18H32O16; MgO4S; C22H44O17; C12H22O12; C10H17N3O6S; C5H4N4O; K3O4P; C10H13N5O4 |
Molecular Weight |
504.438 |
IUPAC Name |
4-O-beta-galactopyranosyl-D-gluconic acid; Potassium phosphate; Magnesium sulfate; (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-3,4,5-triol; (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol; (2S)-2-Amino-4-{[(1R)-1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoic acid; 1,5-dihydro-4H-pyrazolo [3,4-d]pyrimidin-4-one; (2S,3R,4S,5R,6R)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol |
InChI |
InChI=1S/C18H32O16.C16H32O11.C12H22O12.C10H13N5O4.C10H17N3O6S.C6H12O6.C5H4N4O.3K.Mg.H3O4P.H2O4S/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18;1-11(21)26-10-12-13(22-6-2-17)14(23-7-3-18)15(24-8-4-19)16(27-12)25-9-5-20;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;7-1-2-3(8)4(9)5(10)6(11)12-2;10-5-3-1-8-9-4(3)6-2-7-5;;;;;2*1-5(2,3)4/h5-17,19-29H,1-4H2;11-21H,2-10H2,1H3;3-10,12-20H,1-2H2,(H,21,22);2-4,6-7,10,16-18H,1H2,(H2,11,12,13);5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);2-11H,1H2;1-2H,(H2,6,7,8,9,10);;;;;(H3,1,2,3,4);(H2,1,2,3,4)/q;;;;;;;3*+1;+2;;/p-5/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16+,17-,18+;11-,12+,13-,14-,15+,16-;3-,4-,5+,6+,7-,8-,9-,10-,12+;4-,6-,7-,10-;5-,6-;;;;;;;;/m10110......../s1 |
InChI Key |
AUKCDCIYOMVDTP-ZFSDGVPGSA-I |
SMILES |
O[C@H]1[C@H](N2C=NC3=C(N)N=CN=C23)O[C@H](CO)[C@H]1O.O[C@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@@H](CO)O4)O)O)O)O)C(O)=O.O=P([O-])([O-])[O-].O=S([O-])([O-])=O.OC5OC(CO)C(O)C(O)C5O.C[C@@H](O)OC[C@H]6O[C@H](OCCO)[C@H](OCCO)[C@@H](OCCO)[C@H]6OCCO.O=C7C8=C(NN=C8)N=CN7.O=C(O)[C@@H](N)CCC(N[C@H](C(NCC(O)=O)=O)CS)=O.O[C@H]9[C@@H](O[C@]%10(CO)O[C@H](CO)[C@@H](O)[C@@H]%10O)O[C@H](CO[C@H]%11O[C@H](CO)[C@H](O)[C@H](O)[C@H]%11O)[C@@H](O)[C@@H]9O.[K+].[K+].[K+].[Mg+2] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Viaspan; Belzer UW; Bel-Gen; StoreProtect |
Origin of Product |
United States |
Fundamental Principles and Theoretical Basis of Viaspan S Action
Concepts of Intracellular-Like Preservation as a Guiding Principle in Viaspan Design
A cornerstone of this compound's design is the principle of mimicking the intracellular environment during hypothermic storage. When organs are subjected to cold ischemia, the cellular ion pumps, particularly the Na+/K+-ATPase, fail due to reduced metabolic activity. This leads to an influx of sodium and water into the cells and a loss of potassium, resulting in cellular swelling and potential damage. medscape.com this compound addresses this by having a high intracellular-like potassium concentration and a low sodium concentration, which helps to minimize these unfavorable ionic shifts and prevent cellular edema during cold storage. nih.govontosight.aicecentral.comkarger.comtaylorandfrancis.com This ionic composition is a key factor in maintaining cellular volume and integrity at low temperatures. karger.com
Osmotic and Oncotic Homeostasis Mechanisms in this compound's Protective Effects
Maintaining osmotic and oncotic balance is crucial for preventing cellular swelling and interstitial edema during organ preservation. This compound incorporates specific agents to achieve this. Impermeants like lactobionate (B10762962) and raffinose (B1225341) are included to maintain osmotic concentration. ontosight.aiwikipedia.orgub.eduvulcanchem.comontosight.aigoogle.combionity.comgoogle.com These substances are less likely to cross cell membranes at hypothermic temperatures compared to smaller molecules like glucose, which was used in earlier preservation solutions and could contribute to cell swelling. nih.govwikipedia.orgub.eduvulcanchem.com
Furthermore, this compound contains hydroxyethyl (B10761427) starch (HES) as a colloid. medscape.comnih.govkarger.comwikipedia.orgub.eduvulcanchem.comontosight.aibionity.commdpi.com HES contributes to the oncotic pressure of the solution, helping to retain fluid within the vascular space and counteract the development of interstitial edema during perfusion and cold storage. medscape.comnih.govub.eduvulcanchem.comontosight.aimdpi.com This balance of osmotic and oncotic forces is vital for preserving the structural integrity of the organ.
Bioenergetic Support and Metabolic Regulation Hypotheses Underlying this compound's Efficacy
Hypothermia significantly reduces the metabolic rate of organs, but metabolic activity does not cease entirely. medscape.com this compound includes components aimed at providing bioenergetic support and regulating metabolism during this period. Adenosine (B11128) is included as a precursor for ATP synthesis. nih.govcecentral.comkarger.comub.eduvulcanchem.comgoogle.combionity.comontosight.aihpra.ie The rationale is to help replenish or maintain cellular energy stores, which are depleted during ischemia. medscape.com While the effectiveness of adenosine in maintaining ATP homeostasis during ischemia has been subject to some debate in research, its inclusion is based on the hypothesis that it can support cellular energy metabolism under hypothermic conditions. ub.edu The use of metabolically inert impermeants like lactobionate and raffinose instead of glucose also helps to prevent the accumulation of potentially harmful metabolic byproducts like lactic acid, which can contribute to intracellular acidosis. medscape.comnih.govcecentral.comub.eduvulcanchem.com
Antioxidant Strategies and Free Radical Scavenging Theories in this compound's Formulation
Ischemia and subsequent reperfusion can lead to the generation of reactive oxygen species (ROS) and free radicals, causing oxidative stress and cellular damage. karger.comgoogle.commdpi.comontosight.airesearchgate.netmdpi.comnih.gov this compound incorporates antioxidants and free radical scavengers to mitigate this injury. Allopurinol (B61711) is included to inhibit xanthine (B1682287) oxidase, an enzyme that can produce superoxide (B77818) radicals, particularly during reperfusion. nih.govcecentral.comkarger.comub.eduvulcanchem.comgoogle.combionity.comontosight.aihpra.iemdpi.com Glutathione (B108866), a key endogenous antioxidant, is also a component of this compound, intended to directly scavenge free radicals and reduce oxidative stress. nih.govontosight.aicecentral.comkarger.comwikipedia.orgub.eduvulcanchem.comgoogle.combionity.comontosight.aihpra.iemdpi.com These components are thought to protect cellular membranes and proteins from oxidative damage during the period of cold storage. wikipedia.orgvulcanchem.comgoogle.comontosight.aimdpi.com
Ionic and pH Balance in this compound's Cellular Protection Strategies
Maintaining appropriate ionic balance and pH is critical for preserving cellular function and preventing damage. As discussed in the context of intracellular-like preservation, this compound's high potassium and low sodium composition is fundamental to maintaining ionic homeostasis. nih.govontosight.aicecentral.comkarger.comtaylorandfrancis.com The solution also includes buffers, such as potassium phosphate (B84403) monobasic, to resist changes in pH and prevent intracellular acidosis, which can occur during ischemia due to the accumulation of acidic metabolites. medscape.comontosight.aicecentral.comub.eduvulcanchem.comgoogle.comhpra.ie this compound is typically formulated to a pH of approximately 7.4 at room temperature, aiming to match physiological pH and optimize cellular enzyme activity and function during the hypothermic storage period. cecentral.comvulcanchem.comhpra.ierxmed.combridgetolife.combridgetolife.combepex.co.il Magnesium sulfate (B86663) is also included, contributing to the maintenance of intracellular magnesium concentrations, which are important for various enzymatic activities and cellular stability. ontosight.aivulcanchem.combionity.comhpra.ie
Composition of this compound (Belzer UW® Cold Storage Solution)
| Component | Concentration | Purpose |
| Pentafraction | 50 g/L | Colloid, reduces interstitial and endothelial cell swelling. hpra.ie |
| Lactobionic Acid | 35.83 g/L (as Lactone) | Impermeant, suppresses hypothermic cell swelling. vulcanchem.comhpra.ie |
| Potassium Phosphate Monobasic | 3.4 g/L (25 mM) | pH buffer, maintains intracellular K+, supports ATP restoration. vulcanchem.combionity.comhpra.ie |
| Magnesium Sulfate Heptahydrate | 1.23 g/L (5 mM) | Preserves intracellular Mg²⁺ concentration. vulcanchem.combionity.comhpra.ie |
| Raffinose Pentahydrate | 17.83 g/L (30 mM) | Impermeant, suppresses hypothermic cell swelling. vulcanchem.combionity.comhpra.ie |
| Adenosine | 1.34 g/L (5 mM) | Restores high energy phosphate (ATP). vulcanchem.combionity.comhpra.ie |
| Allopurinol | 0.136 g/L (1 mM) | Inhibits xanthine oxidase, reduces O₂ free radicals. vulcanchem.combionity.comhpra.ie |
| Total Glutathione | 0.922 g/L (3 mM) | Antioxidant, supports ATP restoration. vulcanchem.combionity.comhpra.ie |
| Potassium Hydroxide | 5.61 g/L | Maintains intracellular Na⁺/K⁺ concentration. hpra.ie |
| Sodium Hydroxide and/or Hydrochloric Acid | Adjust to pH 7.4 | pH adjustment. hpra.ierxmed.combepex.co.il |
| Water for Injection | q.s. | Solvent. rxmed.combepex.co.il |
Note: Concentrations may vary slightly depending on the specific formulation (e.g., Belzer UW®). bridgetolife.combepex.co.il The table above reflects a common composition. vulcanchem.combionity.comrxmed.combridgetolife.combepex.co.il
Viaspan S Compositional Design and Functional Component Analysis in Research
Role of Impermeant Substances (e.g., Potassium Lactobionate (B10762962), Raffinose) in Viaspan's Mechanism
Impermeant substances like potassium lactobionate and raffinose (B1225341) are crucial components of this compound, primarily functioning to maintain osmotic concentration. By using these metabolically inert substances instead of glucose, the solution helps prevent cellular swelling, a common issue during cold storage. This approach avoids the production of metabolic byproducts that could be detrimental to the organ. Potassium lactobionate is a salt of lactobionic acid, a disaccharide formed from gluconic acid and galactose. Raffinose is a trisaccharide composed of galactose, glucose, and fructose. Their relatively large molecular sizes contribute to their impermeability across cell membranes under hypothermic conditions. Research indicates that these impermeants help delay and minimize cellular edema.
Contribution of Colloidal Oncotic Agents (e.g., Hydroxyethyl (B10761427) Starch) in this compound Formulations
Hydroxyethyl starch (HES) is included in this compound as a colloidal oncotic agent. Its primary role is to prevent edema in the extracellular space during cold storage, thereby helping to maintain appropriate cellular hydration and organ architecture. HES is a synthetic colloid that contributes to the viscosity of the solution. While its presence is intended to retain fluid in the endovascular space, some research has explored the impact of HES on perfusion efficiency and potential for erythrocyte aggregation at low temperatures. Studies have also investigated simplified solutions omitting HES while still achieving satisfactory organ function.
Antioxidant Systems (e.g., Glutathione (B108866), Allopurinol) within this compound and Their Research Focus
This compound incorporates an antioxidant system to combat oxidative stress, which can occur during organ preservation and reperfusion. Glutathione and allopurinol (B61711) are key components of this system. Glutathione functions as an antioxidant that helps reduce oxidative stress and maintain the integrity of the cell membrane. Allopurinol acts as a xanthine (B1682287) oxidase inhibitor, which helps prevent the generation of free radicals. Research has focused on the protective effects of these antioxidants against ischemia-reperfusion injury. Studies have explored the efficacy of this compound's antioxidant components in preserving cellular viability under cold storage conditions.
Precursors for Energy Metabolism (e.g., Adenosine) in this compound's Design
Adenosine (B11128) is included in this compound as a precursor for energy metabolism. Under hypothermic conditions, cellular metabolic activity is significantly reduced, but maintaining some level of energy status is important for cell viability. Adenosine can be utilized by cells to support ATP resynthesis during preservation. Research suggests that adenosine plays a role in cellular energy metabolism, and its inclusion in this compound is intended to help maintain cellular energy levels during the ischemic period.
Buffer Systems (e.g., KH₂PO₄) and Electrolyte Balance in this compound's Composition
This compound utilizes buffer systems, such as KH₂PO₄ (potassium dihydrogen phosphate), to maintain a stable pH, typically around 7.4, which is close to physiological pH. Maintaining appropriate pH is essential for optimal cellular function during preservation. The solution's electrolyte composition, characterized by high potassium and low sodium concentrations, is designed to mimic the intracellular environment and help maintain appropriate ionic balance. This ionic balance is crucial for preventing cellular damage and supporting cellular integrity during cold storage. Research has examined the buffering capacity of this compound and its ability to regulate pH during preservation.
Here is a table summarizing the key components of this compound and their primary research-focused roles:
| Component | Concentration (approx.) | Primary Role in Research Context |
| Potassium lactobionate | 100 mM | Maintains osmotic concentration, prevents cellular swelling. |
| KH₂PO₄ | 25 mM | Buffering agent, contributes to electrolyte balance. |
| MgSO₄ | 5 mM | Electrolyte, various cellular functions. |
| Raffinose | 30 mM | Maintains osmotic concentration, prevents cellular swelling. |
| Adenosine | 5 mM | Precursor for energy metabolism, supports ATP resynthesis. |
| Glutathione | 3 mM | Antioxidant, reduces oxidative stress, maintains cell membrane integrity. |
| Allopurinol | 1 mM | Xanthine oxidase inhibitor, prevents free radical generation. |
| Hydroxyethyl starch | 50 g/L | Colloidal oncotic agent, prevents extracellular edema. |
Research findings highlight this compound's ability to maintain cellular viability over extended periods of cold preservation, with studies showing maintained viability even after 72 hours compared to some alternative media. This extended preservation capability is particularly valuable in transplantation scenarios requiring longer transport times.
Compound Names and PubChem CIDs
Mechanistic Investigations of Viaspan S Cellular and Subcellular Effects in Research Models
Effects on Cellular Edema and Volume Regulation in Viaspan-Preserved Tissues
Cellular edema, or swelling, is a significant issue during cold organ storage due to impaired ion pumps at low temperatures. This compound addresses this through its specific composition. The presence of impermeants with high molecular weight, such as potassium lactobionate (B10762962) and raffinose (B1225341), helps to maintain osmotic concentration and prevent intracellular edema. wikipedia.orgectrx.orgscielo.brresearchgate.net Hydroxyethyl (B10761427) starch (HES), a colloid in this compound, also contributes to preventing edema by providing oncotic activity and maintaining vascular volume. wikipedia.orgvulcanchem.comontosight.airesearchgate.net Studies have shown that this compound is effective in preventing tissue edema in preserved organs like kidneys and livers. researchgate.netelsevier.esnih.gov While HES is a key component for preventing edema, some studies have explored alternatives like polyethylene (B3416737) glycol (PEG) in modified solutions, noting that PEG may also reduce edema and decrease red blood cell aggregation, a potential disadvantage associated with HES. carnamedica.comsemanticscholar.org
Modulation of Ischemia-Reperfusion Injury Pathways by this compound Components
Ischemia-reperfusion injury (IRI) is a major challenge in organ transplantation, occurring when blood flow is restored to an organ after a period of ischemia. This compound's formulation includes components specifically aimed at mitigating IRI. Allopurinol (B61711), a xanthine (B1682287) oxidase inhibitor, and glutathione (B108866), a potent antioxidant, are included to scavenge free radicals and reduce oxidative stress that contributes to IRI. wikipedia.orgwikidoc.orgvulcanchem.comontosight.ainih.govucl.ac.uk Adenosine (B11128) is present to help replenish high-energy phosphate (B84403) compounds, which are depleted during ischemia. wikipedia.orgwikidoc.orgvulcanchem.comontosight.ainih.gov Studies have demonstrated that this compound can reduce the severity of IRI in various organs, including kidneys and livers, by limiting oxidative damage and supporting cellular recovery upon reperfusion. nih.govnih.govmdpi.com The protective effects against IRI are linked to the ability of this compound's components to counteract the production of reactive oxygen species (ROS) and support cellular defense mechanisms. ucl.ac.uk
Preservation of Mitochondrial Function and ATP Homeostasis in this compound Studies
Maintaining mitochondrial function and cellular ATP levels is crucial for organ viability during cold storage and after reperfusion. This compound is designed to support energy metabolism. Adenosine, a precursor for ATP synthesis, is a key component included for this purpose. wikipedia.orgwikidoc.orgvulcanchem.comontosight.ainih.gov Research indicates that this compound helps to preserve mitochondrial function and ATP homeostasis in preserved tissues. bridgetolife.combridgetolife.comsemanticscholar.orgnih.gov Studies comparing this compound with other preservation solutions have shown its effectiveness in maintaining ATP levels and mitochondrial respiratory activity, contributing to better graft function post-transplantation. researchgate.netsemanticscholar.orgucl.ac.uk However, some research suggests that while this compound delays ATP depletion during cold storage, rewarming can still lead to ATP loss. mdpi.com
Impact on Cell Membrane Integrity and Permeability during this compound Preservation
Preserving the integrity and regulating the permeability of cell membranes are vital for preventing cell damage and maintaining cellular function. This compound's composition contributes to membrane stability. The impermeants like lactobionate and raffinose help to prevent excessive water uptake and maintain cell volume, indirectly supporting membrane integrity. wikipedia.orgscielo.brresearchgate.net Glutathione, as an antioxidant, protects cell membranes from oxidative damage. bibliotekanauki.pl Studies have shown that this compound can help maintain cell membrane integrity in various cell types and tissues during hypothermic preservation. elsevier.estandfonline.com Research using cell monolayer models has also investigated the effects of this compound on cell activity and membrane integrity under cold conditions. kitasato-u.ac.jp
Influence on Endothelial Cell Preservation in Experimental Models Using this compound
Endothelial cells, which line blood vessels, are particularly vulnerable to cold ischemia and reperfusion injury. Preserving their function is critical for maintaining organ microcirculation and preventing graft dysfunction. This compound has been studied for its effects on endothelial cell preservation in experimental models. In vitro studies using human umbilical vein endothelial cells have shown that this compound provides better cellular protection compared to some earlier preservation solutions. nih.gov The solution's components, by reducing edema and mitigating oxidative stress, contribute to the preservation of endothelial cell integrity and function. nih.govkarger.com While some studies initially suggested potential disadvantages of this compound regarding endothelial function compared to newer solutions, further research has continued to explore strategies to optimize endothelial preservation. oup.comuva.nl
Mitigation of Oxidative Stress Markers in Experimental Systems with this compound
Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the ability of the biological system to detoxify them, is a major contributor to cellular damage during organ preservation and reperfusion. This compound includes specific antioxidants to counteract this. Glutathione and allopurinol are key components that scavenge free radicals and inhibit enzymes that produce ROS. wikipedia.orgwikidoc.orgvulcanchem.comontosight.ainih.govucl.ac.uk Experimental studies have demonstrated that this compound effectively mitigates oxidative stress markers in preserved organs. nih.govnih.govmdpi.com Research has shown that this compound can suppress lipid peroxidation and reduce the levels of oxidative damage markers in liver and kidney models. nih.govnih.govmdpi.com The antioxidant capacity of this compound's components plays a crucial role in protecting cellular components from oxidative damage during the ischemic period. ucl.ac.uk
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Potassium lactobionate | 159711 |
| Monobasic potassium phosphate | 516950 |
| Magnesium sulfate (B86663) | 23668151 |
| Raffinose | 439336 |
| Adenosine | 60961 |
| Glutathione | 124883 |
| Allopurinol | 2083 |
| Hydroxyethyl starch | 63294 |
Data Tables
Based on the provided search results, detailed quantitative data suitable for interactive tables across all sections is limited or presented within figures. However, some comparative data points can be extracted and presented in a simple table format.
Table 1: Comparative Viability of Endothelial Cells in Preservation Solutions
| Preservation Solution | Storage Interval | Endothelial Cell Viability (Relative) | Source |
| This compound (Belzer UW) | Longer intervals | Better than EuroCollins | nih.gov |
| EuroCollins | Longer intervals | Lower than this compound | nih.gov |
| PEG | All time periods | Highest viability | nih.gov |
Note: Relative viability was ascertained by colorimetric measurement of mitochondrial reduction (MTT assay). Higher absorbance values indicated better preservation. nih.gov
Table 2: Tissue ATP Content in Small Bowel Grafts After Preservation and Reperfusion
| Preservation Solution | Tissue ATP Content (μmol/g dry-weight) | Statistical Significance vs. UW | Source |
| Polysol | 2.480 ± 0.036 | P < 0.001 | semanticscholar.org |
| UW | 1.488 ± 0.119 | - | semanticscholar.org |
| Celsior | 1.885 ± 0.143 | P < 0.05 | semanticscholar.org |
| HTK | 2.031 ± 0.156 | P < 0.05 | semanticscholar.org |
Note: Data represents mean ± standard deviation. semanticscholar.org
Table 3: LDH Release in Small Bowel Grafts After Preservation and Reperfusion
| Preservation Solution | LDH Release (U/L) | Ranking (Lowest to Highest) | Source |
| Polysol | 32 ± 6.5 | 1 | semanticscholar.org |
| Celsior | 38 ± 8.4 | 2 | semanticscholar.org |
| HTK | 43 ± 7.3 | 3 | semanticscholar.org |
| UW | 69 ± 9.4 | 4 | semanticscholar.org |
Note: Data represents mean ± standard deviation. Lower LDH release indicates less tissue damage.
Experimental Methodologies for Viaspan Research and Assessment
In Vitro Models for Cellular and Tissue Preservation Studies
In vitro models play a crucial role in dissecting the effects of Viaspan at the cellular and tissue levels, providing controlled environments to study viability and function under simulated preservation conditions.
Cell Viability Assays in this compound Research Protocols
Cell viability assays are fundamental tools in this compound research protocols to quantify the proportion of living cells after exposure to the preservation solution under various conditions. Studies have employed techniques such as trypan blue exclusion to assess the viability of periodontal ligament (PDL) cells stored in this compound compared to other media. researchgate.net For instance, one study showed that this compound maintained a mean viable periodontal cell count of 30.2 cumm. researchgate.net Other assays like LDH, PI, GSH, ATP, MTT, and ARE tests have been used to evaluate the viability and metabolic competence of isolated hepatocytes subjected to cold or subzero storage in modified UW solution. elsevier.es
Isolated Organ Perfusion Systems Utilizing this compound
Isolated organ perfusion systems provide a more complex in vitro model, allowing researchers to perfuse whole organs with this compound and assess their function and viability under simulated transplantation conditions. These systems can mimic physiological flow conditions and allow for real-time monitoring of organ quality. blade.com Studies utilizing isolated perfused rat livers have investigated the effects of this compound and modified UW solutions on hepatic cold preservation and reperfusion injury.
Microorgan and Tissue Slice Models in this compound Studies
Microorgan and tissue slice models offer simplified systems to study the effects of preservation solutions on tissue viability and function. Liver microorgans (LMOs) and tissue slices have been used to evaluate the efficacy of this compound and other solutions in maintaining tissue integrity and metabolic function after cold storage. elsevier.esresearchgate.netnih.govnih.govgoogle.com For example, studies on rat liver microorgans preserved in this compound have assessed ammonia (B1221849) detoxification capacity and the activity of urea (B33335) cycle enzymes. researchgate.netnih.gov Research using human liver slices stored in UW solution has measured potassium content as an indicator of tissue viability over time. google.com
Ex Vivo Organ Preservation Methodologies with this compound
Ex vivo organ preservation methodologies involve the preservation of whole organs outside the body, primarily using static cold storage or machine perfusion techniques with this compound.
Static Cold Storage (SCS) Protocols in this compound Studies
Static Cold Storage (SCS) is a widely used method where organs are flushed with a preservation solution like this compound and stored at hypothermic temperatures, typically between 0°C and 4°C. ctrjournal.orgengineering.org.cn This reduces cellular metabolism and minimizes ischemic injury. ctrjournal.orgengineering.org.cn this compound has been the gold standard solution for SCS of abdominal organs, including kidneys, livers, and pancreases, allowing for preservation times of up to 36-72 hours depending on the organ. google.comannualreviews.org Studies have investigated the effectiveness of this compound in SCS for various organs, sometimes comparing it to other solutions or assessing the impact of additives. mdpi.comnih.gov For instance, research on DCD kidneys preserved by SCS in UW solution with or without additives has evaluated graft function during reperfusion. mdpi.com
Hypothermic Machine Perfusion (HMP) Applications with this compound
Hypothermic Machine Perfusion (HMP) involves the continuous circulation of a cold preservation solution, such as a modified this compound solution, through the organ's vasculature at low temperatures (0-12°C). blade.comeujtransplantation.comkarger.com HMP offers advantages over SCS by providing continuous delivery of oxygen and substrates, removing metabolic waste products, and potentially allowing for assessment and reconditioning of the organ. annualreviews.orgeujtransplantation.comresearchgate.net Modified UW solutions are commonly used in HMP systems, optimized to support the perfusion process. blade.com Studies have demonstrated the benefits of HMP with this compound in preserving organs like kidneys and pancreases, showing improved outcomes compared to SCS, particularly for organs from extended criteria donors. nih.govresearchgate.net Research has also explored the addition of oxygen or other agents to this compound in HMP to further enhance preservation and mitigate ischemia-reperfusion injury. eujtransplantation.comrug.nl
Here is a table summarizing some research findings related to this compound in different experimental models:
| Experimental Model | Organ/Tissue Studied | Preservation Method | Key Findings | Source |
| In Vitro Cell Viability Assay | Periodontal Ligament Cells | Storage in various media | This compound showed higher cell viability compared to Gatorade solution. | researchgate.net |
| In Vitro Hepatocyte Study | Isolated Rat Hepatocytes | Cold/Subzero Storage | Subzero storage in modified UW solution maintained viability comparable to controls after rewarming. | elsevier.es |
| In Vitro Microorgan Study | Rat Liver Microorgans | Cold Storage (48h, 0°C) | This compound preserved ammonia detoxification capacity but showed higher LDH release compared to another solution. | researchgate.netnih.gov |
| In Vitro Tissue Slice Study | Human Liver Slices | Cold Storage (0°C) | Potassium content used as a measure of viability over time in UW solution. | google.com |
| Ex Vivo Static Cold Storage | Porcine Kidneys (DCD) | SCS (4h, 4°C) in UW ± AP39 | UW + AP39 showed improved oxygenation, urine production, and reduced injury compared to UW alone. | mdpi.com |
| Ex Vivo Static Cold Storage | Canine Kidneys | SCS (24h) in UW | Showed some moderate cellular disruption compared to HMP. | nih.gov |
| Ex Vivo Hypothermic Machine Perfusion | Porcine Pancreas | HMP (24h) with KPS1/UW | HMP resulted in greater islet yield and purity compared to SCS in UW-Viaspan. | nih.gov |
| Ex Vivo Hypothermic Machine Perfusion | Canine Kidneys (Warm Ischemia) | HMP (24-72h) with UW/Belzer MPS | UW solution provided reliable preservation for kidneys with severe warm ischemic injury. | researchgate.net |
| Ex Vivo Hypothermic Machine Perfusion | Rat Liver (DCD) | HMP with Oxygenated UW+PFC | Improved ATP levels, morphology, and survival compared to standard UW solution. | rug.nl |
Normothermic Machine Perfusion (NMP) for this compound Evaluation in Research
Normothermic Machine Perfusion (NMP) is an organ preservation technique that involves perfusing an organ ex-vivo under near-physiological temperatures (35-38°C) with an oxygenated perfusate nih.gov. This method stands in contrast to static cold storage and hypothermic machine perfusion researchgate.net. NMP is increasingly being utilized in research to evaluate the viability and function of organs, including those preserved with solutions like this compound, particularly for marginal or extended criteria donor organs nih.govresearchgate.net.
NMP allows for real-time assessment of organ function and provides an opportunity for potential graft optimization prior to transplantation nih.gov. Studies have investigated the use of this compound in machine perfusion settings, although this compound is primarily designed for cold storage hpra.ie. Research comparing NMP with static cold storage using this compound has shown that NMP can potentially reduce graft dysfunction and inhibit inflammation by mitigating ischemia-reperfusion injury associated with cold storage nih.gov. While NMP has shown benefits in liver and kidney transplantation clinically, research specifically evaluating this compound within NMP protocols for intestines is limited nih.gov.
Biochemical and Physiological Assessment Techniques in this compound Research
Biochemical and physiological parameters are critical indicators of organ health and function following preservation with this compound. Various techniques are employed to measure these markers, providing insights into cellular metabolism, injury, and detoxification capacity.
Measurement of Metabolic Markers (e.g., Lactate (B86563)/Pyruvate Ratios, Oxygen Consumption)
Metabolic markers such as lactate and pyruvate, and the lactate/pyruvate ratio, are commonly measured in this compound research to assess the metabolic state of preserved organs researchgate.netnih.gov. The lactate/pyruvate ratio is considered a surrogate marker for the cellular redox state (NADH:NAD+ ratio) researchgate.net. Elevated lactate levels or a high lactate/pyruvate ratio can indicate anaerobic metabolism and potential tissue injury, particularly under conditions of insufficient oxygen supply researchgate.netresearchgate.netnih.gov.
Evaluation of Enzyme Release and Cellular Injury Indicators (e.g., LDH)
The release of intracellular enzymes into the preservation solution or perfusate is a widely used indicator of cellular injury and membrane damage researchgate.netnih.govconicet.gov.arbmrservice.complos.org. Lactate dehydrogenase (LDH) is a frequently measured enzyme in this compound research; its presence in the extracellular environment signifies compromised cell membrane integrity nih.govconicet.gov.arbmrservice.complos.org.
Studies comparing this compound with other preservation solutions have evaluated LDH release to assess the extent of cellular injury during cold storage and subsequent rewarming or reperfusion nih.govresearchgate.netconicet.gov.arresearchgate.netresearchgate.netconicet.gov.ar. For example, research on liver microorgans preserved for 48 hours in this compound showed a statistically higher LDH release compared to a novel solution (BG35) after cold storage and during reoxygenation researchgate.netresearchgate.netresearchgate.netconicet.gov.ar. This suggests potentially greater cellular injury with prolonged this compound preservation in this model researchgate.net.
Table 1: LDH Release from Liver Microorgans after 48h Cold Storage and 120min Rewarming
| Preservation Solution | LDH Release (%) | Citation |
| Control (Fresh LMOs) | 15.8 ± 3.1 | conicet.gov.ar |
| BG35 | 20.1 ± 5.6 | conicet.gov.ar |
| This compound | 23.1 ± 1.7 | conicet.gov.ar |
Note: This is a static representation of data. Interactive tables would allow for sorting and filtering.
Other enzymes indicative of tissue damage, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are also assessed, particularly in liver preservation studies, to evaluate hepatocellular injury nih.gov.
Analysis of Ammonia Detoxification and Urea Synthesis Capacity
The capacity of organs, particularly the liver, to perform metabolic functions like ammonia detoxification and urea synthesis is a crucial indicator of their viability and functional integrity following preservation researchgate.net. Research utilizing this compound for liver preservation often includes the assessment of these processes.
Studies on liver microorgans preserved in this compound have investigated their ability to detoxify an ammonia overload in a normothermic reoxygenation system nih.govresearchgate.netconicet.gov.arresearchgate.netresearchgate.net. These studies measure the reduction in ammonia concentration and the synthesis of urea over time nih.govresearchgate.netconicet.gov.arresearchgate.netresearchgate.net. Research has indicated that liver microorgans preserved in this compound may demonstrate a lower capacity to detoxify ammonia and synthesize urea compared to fresh tissue or tissue preserved in alternative solutions like BG35 nih.govresearchgate.netconicet.gov.arresearchgate.netresearchgate.netelsevier.es.
Table 2: Ammonia Detoxification and Urea Synthesis in Liver Microorgans after Cold Preservation
| Preservation Solution | Ammonia Detoxification Capacity (µmol/g wet tissue at 120 min) | Urea Synthesis (µmol/g wet tissue at 120 min) | Citation |
| Control | 7.4 ± 1.0 | 7.5 ± 2.6 | researchgate.net |
| BG35 | 7.4 ± 1.0 (similar to control) | 5.4 ± 2.0 | researchgate.net |
| This compound | 4.3 ± 1.4 (significantly lower than control) | 4.4 ± 0.4 (could not reach control levels) | researchgate.net |
Note: This is a static representation of data. Interactive tables would allow for sorting and filtering.
Genetic and Proteomic Approaches in Response to this compound Preservation
Genetic and proteomic analyses are increasingly being applied in organ preservation research to understand the molecular mechanisms underlying the response to preservation solutions like this compound researchgate.netmdpi.comnih.govresearchgate.net. These approaches can identify changes in gene expression and protein profiles that are associated with preservation-induced injury or protection.
Studies have utilized genetic analysis to assess the mRNA levels of key enzymes involved in metabolic pathways, such as the urea cycle enzymes Carbamyl Phosphate (B84403) Synthetase I (CPSI) and Ornithine Transcarbamylase (OTC), following preservation in this compound nih.govresearchgate.netconicet.gov.arresearchgate.netelsevier.es. Lower mRNA levels for CPSI and OTC have been observed in liver microorgans preserved in this compound, correlating with reduced ammonia detoxification and urea synthesis capacity nih.govresearchgate.netconicet.gov.arresearchgate.netconicet.gov.arelsevier.es.
Proteomic approaches, often involving mass spectrometry, allow for the large-scale identification and quantification of proteins in preserved tissues mdpi.comnih.gov. This can reveal alterations in protein abundance, modifications, and localization that reflect cellular stress, injury, or adaptive responses to this compound preservation mdpi.comnih.govresearchgate.net. While the provided search results mention proteomics in the context of inherited metabolic disorders and general protein studies mdpi.comnih.govresearchgate.netukbiobank.ac.uk, specific detailed findings on proteomic changes directly induced by this compound preservation were not extensively detailed, beyond the general application of such techniques in organ preservation research researchgate.netuniversiteitleiden.nl.
Morphological and Histological Analysis in this compound Studies
Morphological and histological analyses are fundamental techniques used to evaluate the structural integrity and cellular health of organs preserved with this compound conicet.gov.arnih.govresearchgate.netnih.gov. These methods involve the microscopic examination of tissue samples to identify signs of damage, such as cellular swelling, vacuolation, nuclear changes, and tissue architecture disruption.
Studies on human small intestine segments preserved in this compound have shown time-dependent histopathological changes nih.gov. While the histology appeared normal for the first 6 hours of cold storage, longer preservation times (after 6 hours) led to vacuolar separation between the epithelium and basement membrane, and after 9 hours, epithelial detachment extending into the crypts was observed nih.gov.
Morphological analysis of liver microorgans preserved in this compound has also revealed changes such as swollen hepatocytes and the presence of blebs compared to fresh controls or those preserved in other solutions elsevier.es. These morphological assessments provide visual evidence of the impact of this compound preservation on tissue structure and cellular integrity elsevier.esconicet.gov.ar.
Comparative Experimental Studies of Viaspan with Other Preservation Solutions
Head-to-Head Experimental Comparisons with Extracellular-Type Solutions
Viaspan's formulation, characterized by high potassium and low sodium concentrations, along with components like lactobionate (B10762962), raffinose (B1225341), adenosine (B11128), allopurinol (B61711), and glutathione (B108866), distinguishes it from extracellular-type solutions which mimic the ionic composition of plasma. ectrx.orgnih.govcecentral.com Early preservation solutions, such as Euro-Collins, were extracellular in nature. ectrx.org
Comparative studies between this compound and extracellular solutions like Euro-Collins have demonstrated this compound's superiority, particularly in facilitating extended cold ischemia times. ectrx.orgnih.govcardiolinkgroup.com For instance, canine liver preservation studies showed that this compound provided superior protection after 24 hours of preservation compared to Euro-Collins solution. nih.gov In kidney preservation, this compound was found to be better than Euro-Collins solution at preventing delayed graft function (DGF) in a study involving renal transplant patients. nih.gov
Celsior is another preservation solution often categorized as extracellular-type, characterized by low potassium and low viscosity. ectrx.orgresearchgate.netnih.gov Comparative studies between this compound and Celsior have been conducted for liver and kidney preservation. A prospective multicenter study involving renal and liver transplants found Celsior to be as effective as this compound in terms of primary nonfunction rates and 1-year graft and patient survival. researchgate.netnih.gov However, in liver transplant patients, biliary function recovery, as indicated by median total bilirubin (B190676) serum levels at 5 and 7 days post-transplant, was significantly better in the Celsior group compared to the this compound group. researchgate.netnih.gov A pig liver transplantation model comparing Celsior and this compound for 8-10 hours of cold storage found no significant difference in animal survival or biochemical data related to liver function up to 6 days post-transplantation, suggesting Celsior was equivalent to this compound within the limits of that pilot study. nih.gov
Data from a prospective multicenter study comparing this compound and Celsior in renal and liver transplantation:
| Outcome | This compound (Kidney, n=269) | Celsior (Kidney, n=172) | P-value | This compound (Liver, n=96) | Celsior (Liver, n=79) | P-value |
| Delayed Graft Function (DGF) | 22.7% | 23.2% | NS | - | - | - |
| Primary Nonfunction (PNF) | 1.7% | 1.9% | NS | 4.2% | 3.8% | NS |
| 1-year Graft Survival | 94.2% | 92.3% | NS | 85.4% | 83.3% | NS |
| 1-year Patient Survival | 97.7% | 99.4% | NS | 90.6% | 89.9% | NS |
| Perfusate Volume (mL) | 4732 ± 796 | 5826 ± 834 | <0.001 | - | - | - |
| Median Total Bilirubin (Day 5 post-LT, µmol/L) | - | - | - | 90.6 | 51.3 | Significant |
| Median Total Bilirubin (Day 7 post-LT, µmol/L) | - | - | - | 92.3 | 63.4 | Significant |
NS: Not Statistically Significant. LT: Liver Transplant. Data compiled from researchgate.netnih.gov.
Comparative Analysis with Modified Intracellular-Type Solutions in Research Models
The success of this compound spurred the development of other intracellular-like solutions and modifications to the this compound formula itself. These modified solutions often aim to improve upon specific aspects of this compound's performance or reduce costs.
Histidine-tryptophan-ketoglutarate (HTK) solution, also known as Custodiol, is another widely used intracellular-type solution. researchgate.netcecentral.comcustodiol.comnih.gov It is characterized by a low potassium content compared to this compound. cecentral.comcustodiol.comfrontierspartnerships.org Comparative studies between this compound and HTK have yielded varied results depending on the organ and study design. Some studies have shown similar outcomes for patient and graft survival across multiple organ types when comparing this compound and HTK. researchgate.netcecentral.com However, other analyses, particularly those using large registry data, have suggested that HTK preservation might be associated with increased delayed graft function and reduced graft survival in kidney allografts from marginal deceased donors compared to this compound. researchgate.netcardiolinkgroup.com Conversely, HTK has shown a lower incidence of DGF in living donor kidney transplants compared to this compound in some studies. cardiolinkgroup.com For liver transplantation, while outcomes are often reported as similar, some research suggests HTK may be more protective against biliary complications than this compound. researchgate.netcardiolinkgroup.com In pancreas transplantation, studies have indicated comparable outcomes between this compound and HTK in terms of patient and pancreas survival rates at one year post-transplantation, although one analysis suggested HTK was associated with an increased risk of pancreas graft loss, especially with longer cold ischemia times. researchgate.netnih.gov
Modified versions of this compound have also been explored. For example, research has investigated high-sodium versions of UW solution that aim to maintain preservation effectiveness while potentially reducing complications associated with hyperkalemic cardiac arrest during procurement. Experimental studies have also explored modifications to this compound's composition, such as reducing hydroxyethyl (B10761427) starch and adding histidine/histidine-HCl, melatonin (B1676174), or glucosamine, to potentially extend preservation time or improve outcomes in specific organs like the kidney. researchgate.netresearchgate.net
Studies comparing this compound with newer or modified solutions in research models continue to provide insights into the mechanisms of cold ischemia injury and the protective properties of different components. For instance, a study comparing this compound with a modified extracellular-type trehalose-containing (ET)-Kyoto (MK) solution for pancreas preservation in a porcine model for islet isolation reported that MK solution significantly improved islet yields compared to this compound, suggesting that components in this compound might inhibit collagenase activity used in islet isolation. nih.gov
Evaluation of this compound's Performance Across Specific Experimental Organ Models (e.g., Liver, Kidney, Pancreas)
This compound was initially developed with a focus on pancreas preservation but quickly demonstrated effectiveness across a range of abdominal organs, including the liver and kidney, establishing itself as a versatile preservation solution. nih.govcecentral.com
Kidney Preservation: this compound has demonstrated strong performance in kidney preservation. nice.org.uk Comparative studies with solutions like Euro-Collins have shown this compound's superiority in reducing delayed graft function. cardiolinkgroup.comnih.gov Comparisons with Celsior in kidney transplantation have indicated comparable rates of delayed graft function, primary nonfunction, and 1-year graft and patient survival. researchgate.netnih.gov Studies comparing this compound and HTK for kidney preservation have shown conflicting results regarding DGF and graft survival, potentially influenced by donor type (standard vs. extended criteria) and study methodology (single-center vs. registry analysis). researchgate.netcardiolinkgroup.com Experimental models, such as studies using rat or dog kidneys, have been used to evaluate this compound's effectiveness over different cold storage durations and compare it with modified solutions. researchgate.netresearchgate.net These studies have explored morphological changes and biochemical markers to assess preservation quality. researchgate.netresearchgate.net
Pancreas Preservation: this compound was initially designed with pancreas preservation in mind and has been widely used for this purpose. ectrx.orgcecentral.com Comparative studies in pancreas transplantation have compared this compound with solutions like Celsior and Custodiol (HTK). nih.gov Retrospective studies have indicated comparable outcomes in terms of patient and pancreas survival rates at one year post-transplantation among these solutions. nih.gov For example, one study reported 1-year pancreas survival rates of 80% for this compound, 90% for Celsior, and 92% for Custodiol, with no statistically significant difference. nih.gov Research in pancreas preservation also extends to the preservation of pancreatic islets for transplantation, where studies have compared this compound cold storage with culture methods and other preservation solutions, evaluating islet yield and function. nih.govtandfonline.com
Interactive Data Table: 1-Year Organ Survival Rates in Pancreas Transplantation
| Preservation Solution | 1-Year Pancreas Survival Rate | 1-Year Patient Survival Rate |
| This compound | 80% | 92% |
| Celsior | 90% | 97% |
| Custodiol (HTK) | 92% | 100% |
Data compiled from a retrospective study involving 94 pancreatic transplants nih.gov.
Modifications and Novel Formulations Derived from Viaspan Research
Experimental Supplementation of Viaspan with Additional Cytoprotective Agents (e.g., Melatonin (B1676174), Polyethylene (B3416737) Glycol)
Experimental studies have investigated the potential benefits of supplementing this compound with various cytoprotective agents to mitigate ischemia-reperfusion injury and improve graft viability. These agents aim to provide additional support beyond the original formulation's components like allopurinol (B61711) and glutathione (B108866), which act as oxygen radical scavengers nih.govcecentral.comtaylorandfrancis.com.
Melatonin, a potent antioxidant and anti-inflammatory agent, has been explored as a supplement. Research in rat kidneys preserved with a modified UW solution containing components from both UW and HTK solutions, additionally supplemented with melatonin, showed promising results. At 72 hours of preservation, the modified UW + melatonin group exhibited the lowest lactate (B86563) dehydrogenase (LDH) activity (0.91 IU/g), a marker of cell damage, compared to the standard UW group. Histopathological analysis also indicated lower damage scores in the modified UW + melatonin group at various time points (10, 24, and 72 hours) researchgate.net.
Polyethylene glycol (PEG) is another agent studied for its potential benefits when added to this compound-based solutions. PEG is a colloid that can help prevent cellular swelling by exerting oncotic pressure urofrance.org. Studies have suggested that replacing hydroxyethyl (B10761427) starch (HES), a colloid in the original UW solution, with PEG might be advantageous. HES is known to increase solution viscosity and can induce aggregation of red blood cells, potentially compromising microcirculation urofrance.orgcardiolinkgroup.com. Research exploring the addition of PEG to UW solution has shown improvements in the outcomes of pancreas, heart, and kidney grafts in some studies frontierspartnerships.org. For instance, a modified cardioplegic solution containing 5% PEG (PEG20M, MW 17,000 daltons) demonstrated superiority over standard UW solution in the flush perfusion and hypothermic storage of pancreases in diabetic rats, leading to better 1-week survival rates after prolonged preservation nih.gov. Another study investigating the preservation of rat liver microorgans found that a solution based on a modified UW solution with 4% PEG 35 kDa was the most effective in protecting against cold preservation injury, showing better oxygen consumption rates and glycogen (B147801) content compared to this compound elsevier.es.
Other antioxidants and cytoprotective agents investigated for supplementation include vitamin C (ascorbic acid), cysteine, fumaric acid, carnitine, propionyl-L-carnitine, Trolox, mitoquinone (B1252181) (MitoQ), hydrogen, hydrogen sulfide (B99878) (AP39), quercetin, kaempferol, luteolin, S-Nitrosoglutathione (GSNO), N-acetylcysteine (NAC), alpha-Lipoic acid (ALA), and ursodeoxycholic acid (UDCA) researchgate.netresearchgate.netmdpi.comscispace.comnih.govresearchgate.netnih.govnih.gov. These additions have been studied for their effects on reducing oxidative stress, preventing mitochondrial damage, and improving cell viability in various organ models mdpi.comnih.govresearchgate.netnih.gov.
Development of this compound-Based Solutions with Altered Compositions
Modifications to the fundamental composition of this compound have been explored to address specific challenges or improve performance for certain organ types or preservation techniques. The original UW solution is characterized by a low sodium and high potassium concentration, mimicking the intracellular environment nih.govtaylorandfrancis.comectrx.org. It also contains lactobionate (B10762962) and raffinose (B1225341) as impermeants to prevent cell swelling, HES as a colloid, and antioxidants like allopurinol and glutathione nih.govcecentral.comtaylorandfrancis.comectrx.org.
One area of modification involves altering the colloid component. As mentioned earlier, replacing HES with PEG has been investigated due to concerns about HES-induced viscosity and red blood cell aggregation urofrance.orgcardiolinkgroup.com. Solutions like IGL-1 utilize PEG (35 kDa) as an oncotic agent and have an inverted sodium/potassium concentration compared to UW cardiolinkgroup.comectrx.org. Studies comparing IGL-1 and UW have shown comparable or superior results in certain contexts, and the lower viscosity of IGL-1 is noted cardiolinkgroup.comectrx.org.
Another approach involves modifying the ionic composition. Research has explored high-sodium versions of the UW solution, aiming to maintain preservation effectiveness while potentially reducing complications associated with hyperkalemic cardiac arrest during organ procurement .
Furthermore, studies have investigated modifying UW by reducing the concentration of certain components, such as hydroxyethyl starch, and adding components found in other solutions, like Histidine/Histidine-HCl from HTK solution researchgate.net. These altered compositions are evaluated based on their ability to protect tissue and extend preservation time researchgate.net.
Research on Stability Enhancements of this compound Formulations Through Antioxidant Modifications
Studies have investigated replacing glutathione with or supplementing it with more stable antioxidants. Research has shown that supplementing this compound with selected antioxidants such as vitamin C (ascorbic acid), cysteine, and fumaric acid can significantly extend its stability researchgate.netresearchgate.netscispace.com. An accelerated stability test demonstrated that the addition of ascorbic acid at a concentration of 0.45 mmol/l yielded the best results, extending the stability of this compound liquid from 117 to 178 days, a 1.5-fold increase researchgate.netresearchgate.netscispace.com.
Table 1: Effect of Antioxidant Supplementation on this compound Stability
| Supplemented Antioxidant | Concentration (mmol/l) | Effect on Stability |
| Ascorbic Acid | 0.45 | 1.5-fold increase |
| Cysteine | 0.1, 0.3, 0.5 | Significant effect |
| Fumaric Acid | 0.1, 0.3, 0.5 | Significant effect |
| Selenium (Se(IV)) | 1 mg/l (approx. 0.013 mM) | ~34% increase (in 0.3 mM ascorbic acid solution) nih.gov |
| Magnesium Fumarate | - | ~16% increase (in 0.3 mM ascorbic acid solution) nih.gov |
| Zinc (Zn(II)) | 1 mg/l (approx. 0.015 mM) | ~23% decrease (in 0.3 mM ascorbic acid solution) nih.gov |
Note: Data on cysteine and fumaric acid indicate a significant effect but specific fold increases were not detailed in the provided snippets for all concentrations. The effects of trace elements were studied in 0.3 mM ascorbic acid solutions, not directly in this compound, but are relevant to antioxidant stability research. nih.gov
The dose and type of antioxidant have been shown to significantly impact the stability of the preservation fluid researchgate.net. Further research into the compatibility and long-term stability of these modified formulations is ongoing.
Investigating Physical Properties of this compound Modifications and Their Impact on Perfusion Dynamics (e.g., Viscosity)
The physical properties of preservation solutions, particularly viscosity, play a significant role in their effectiveness during organ perfusion and storage. This compound, due to the presence of high-molecular-weight hydroxyethyl starch (HES), has a relatively high viscosity compared to some other preservation solutions like HTK or Celsior cecentral.comurofrance.orgcardiolinkgroup.comamegroups.orgnih.gov.
The viscosity of preservation solutions is temperature-dependent, increasing as temperature decreases researchgate.net. Studies have compared the viscosity of this compound with modified solutions and other preservation solutions, often finding this compound to have higher viscosity researchgate.netresearchgate.netresearchgate.net.
The high viscosity of this compound has been implicated in potential issues related to perfusion dynamics. It can contribute to increased vascular resistance and potentially lead to incomplete washout of blood from the organ's microvasculature, especially in organs from non-heart beating donors urofrance.orgcardiolinkgroup.comnih.gov. In contrast, solutions with lower viscosity, such as HTK and IGL-1 (which uses PEG instead of HES), have been shown to facilitate better flushing and may improve microcirculation cecentral.comurofrance.orgcardiolinkgroup.comectrx.orgnih.gov. For example, studies have reported that solutions with lower viscosity were more effective in kidney washout than UW and HTK solutions cardiolinkgroup.com. The lower viscosity of HTK solution is also noted to allow for easier flushing of the hepatic artery by gravity alone, potentially reducing the risk of intimal injury cecentral.com.
Research investigating the replacement of HES with PEG in this compound-based solutions has also examined the impact on viscosity and red blood cell aggregation researchgate.net. Replacing HES with PEG can lead to reduced viscosity and decreased red blood cell aggregation, which could improve perfusion and reduce the "no-reflow" phenomenon that can occur due to cellular edema and vascular compression urofrance.orgresearchgate.net.
While rheological studies on this compound specifically detailing its non-Newtonian or pseudoplastic behavior were not extensively detailed in the provided snippets, research on other preservation solutions like HTK and Biolasol indicates they exhibit non-Newtonian, pseudoplastic properties, meaning their viscosity changes with shear rate researchgate.net. This type of behavior can influence how effectively the solution flows through the complex vascular network of an organ researchgate.net. The high viscosity of this compound at low temperatures used for cold storage is a significant physical property that influences its handling and perfusion characteristics.
Future Directions and Emerging Research Avenues for Viaspan
Unraveling Advanced Molecular Mechanisms of Viaspan's Protective Effects
Research continues to delve into the intricate molecular mechanisms by which this compound exerts its protective effects during cold storage and reperfusion. The solution's components, such as allopurinol (B61711) and glutathione (B108866), have demonstrated substantial protective effects against reactive oxygen species generated during ischemia and reperfusion injury nih.govnih.gov. Mitochondria are key players in this injury process, and the antioxidant activity in UW solution, attributed to the combination of allopurinol and glutathione, is crucial in mitigating mitochondrial dysfunction and minimizing organ damage nih.gov. Adenosine (B11128), another component, may facilitate rapid regeneration of ATP, while also inhibiting endothelial inflammation researchgate.net. Studies also suggest that the protective effects of certain components, like adenosine, on endothelial cells might be linked to their ability to restore and protect the endothelial glycocalyx researchgate.net. Further investigation into the synergistic actions of this compound's various components at the cellular and molecular levels is ongoing to potentially simplify the solution's composition without compromising effectiveness nih.gov.
Integration of this compound with Novel Preservation Technologies (e.g., Supercooling in Experimental Models)
Emerging research explores the integration of this compound with novel preservation technologies to extend storage times and improve organ viability. Supercooling, a technique that involves cooling organs below the freezing point without ice formation, is one such promising avenue being investigated in conjunction with UW solution medicaldevice-developments.comengineering.org.cn. In experimental models, supercooling preservation at -8°C using UW solution has shown the potential to significantly prolong preservation times, with one study demonstrating organ survival after 96 hours of preservation and improved post-transplant outcomes in a mouse heart transplantation model engineering.org.cn. This approach aims to achieve the benefits of cryogenic storage, such as extended transport times, without the cellular damage caused by freezing and thawing medicaldevice-developments.com. Machine perfusion, which involves pumping a preservation solution through the organ, is another technology being combined with UW solution, particularly for hypothermic oxygenated perfusion, to minimize cold ischemia injury, improve graft viability, and protect against biliary lesions nih.gov.
Methodological Advancements for this compound Efficacy Assessment in Preclinical Research
Advancements in preclinical research methodologies are crucial for accurately assessing the efficacy of this compound and modified UW solutions. Studies utilizing large animal models, such as porcine kidney autotransplantation models, are employed to evaluate the clinical applicability and effectiveness of modified UW solutions in ameliorating ischemia/reperfusion injury nih.gov. These models are valuable for studying the direct consequences of injury without confounding factors from alloantigen-dependent reactions nih.gov. Assessment methods include evaluating graft function and survival, as well as measuring markers of inflammation and injury at the molecular level nih.gov. For instance, researchers have measured activated caspase-3 levels and renal tubular injury scores in rat kidney models preserved with supplemented UW solution to quantify the protective effects nih.gov. Comparing the performance of UW solution with other preservation solutions in various animal models also contributes to understanding its relative efficacy and identifying areas for improvement researchgate.net.
Addressing Challenges in Organ Preservation Research through this compound-Derived Insights
Insights gained from the development and extensive use of this compound are instrumental in addressing ongoing challenges in organ preservation research. Despite this compound's success in extending preservation times compared to earlier solutions, ischemia-reperfusion injury remains a significant issue, contributing to delayed graft function nih.gov. Research building upon this compound's formulation is exploring the addition of novel agents, such as immediate-acting free radical scavengers, to further suppress cold ischemia injury nih.gov. Studies investigating the effects of supplementing UW solution with such scavengers have shown significant reductions in cell death markers and tubular injury in preclinical models nih.gov. Furthermore, the understanding of how different components of preservation solutions interact at the cellular level, derived from studies comparing this compound with other solutions, informs the development of new formulations aimed at preventing specific types of cellular damage, such as tubule swelling researchgate.net. The continuous refinement of preservation strategies, drawing from the foundational principles of this compound, is essential for increasing the utilization of donated organs and improving transplant outcomes cecentral.comengineering.org.cn.
Q & A
Q. What ethical considerations apply when using human donor organs in this compound optimization studies?
- Answer : Follow Declaration of Helsinki principles:
- Informed consent : Obtain from donors/next-of-kin for research use.
- Data anonymization : Remove identifiers from clinical datasets.
- IRB approval : Disclose preservation protocols and risk-benefit analyses in grant proposals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
